1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene
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Overview
Description
1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chlorobenzene ring attached to a sulfonyl group and a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1-(3-Chlorobenzene-1-sulfonyl)-2-aminobenzene.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzene-1-sulfonyl)-2-(2-fluorophenyl)pyrrolidine
- 1-[1-(3-Chlorobenzene-1-sulfonyl)pyrrolidin-3-yl]-3-methyl-5-(oxan-4-yl)-1H-1,2,4-triazole
Uniqueness
1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene is unique due to its specific combination of a chlorobenzene ring, a sulfonyl group, and a nitrobenzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
61174-17-2 |
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Molecular Formula |
C12H8ClNO4S |
Molecular Weight |
297.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-4-3-5-10(8-9)19(17,18)12-7-2-1-6-11(12)14(15)16/h1-8H |
InChI Key |
JXMXEKVLHASFCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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